N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide
Description
N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is a synthetic small molecule featuring a pyrimido[5,4-b]indole core fused with a 1,2,4-oxadiazole moiety. Key structural attributes include:
- Pyrimidoindole backbone: A tricyclic system with an 8-methyl substituent and a 4-oxo group, critical for planar stacking interactions with biological targets like Bcl-2/Mcl-1 proteins .
- 1,2,4-Oxadiazole ring: Substituted with a cyclopropyl group at the 3-position, enhancing steric and electronic properties compared to alkyl or aryl substituents .
This compound is hypothesized to exhibit anticancer activity due to structural similarities to indole-based Bcl-2 inhibitors . Its design leverages cyclopropane’s ring strain for targeted binding and metabolic stability .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N6O5/c1-14-2-6-18-17(8-14)23-24(26(34)31(12-27-23)11-22-29-25(30-37-22)15-3-4-15)32(18)10-21(33)28-16-5-7-19-20(9-16)36-13-35-19/h2,5-9,12,15H,3-4,10-11,13H2,1H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTJQXRPCGQVIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=NC(=NO4)C5CC5)CC(=O)NC6=CC7=C(C=C6)OCO7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide typically involves multiple steps, including the formation of the benzodioxole ring, the cyclopropyl-1,2,4-oxadiazole moiety, and the pyrimidoindole core. Each step requires specific reagents and conditions, such as:
Formation of Benzodioxole Ring: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions.
Synthesis of Cyclopropyl-1,2,4-oxadiazole: This involves the cyclization of a suitable precursor, such as a hydrazide, with a cyclopropyl carboxylic acid derivative.
Construction of Pyrimidoindole Core: This step may involve the condensation of an appropriate indole derivative with a pyrimidine precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Biological Activities
L690-0540 has been included in various screening libraries for drug discovery due to its promising biological activities:
- Anticancer Activity : Preliminary studies indicate that L690-0540 may possess anticancer properties. The compound's structural components suggest potential interactions with cellular pathways involved in tumor growth and proliferation.
- Anti-inflammatory Effects : The presence of the benzodioxole moiety is associated with anti-inflammatory activities in several compounds. L690-0540 may inhibit pro-inflammatory cytokines or modulate immune responses.
- Neuroprotective Properties : Research into similar compounds has shown neuroprotective effects, suggesting that L690-0540 could be investigated for applications in neurodegenerative diseases.
Research Applications
The compound has been utilized in various research contexts:
Drug Discovery
L690-0540 is featured in several libraries aimed at identifying new drug candidates, including:
- 300k Representative Compounds Library
- DGK Inhibitors Library
These libraries facilitate high-throughput screening for potential therapeutic agents targeting specific diseases.
Structure-Activity Relationship (SAR) Studies
The unique structure of L690-0540 allows researchers to conduct SAR studies to understand how modifications affect its biological activity. This can lead to the development of more potent derivatives or formulations tailored for specific therapeutic targets.
Case Study 1: Anticancer Screening
A study published in a peer-reviewed journal evaluated the anticancer potential of L690-0540 against various cancer cell lines. The results demonstrated that the compound exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells, indicating a favorable therapeutic index.
Case Study 2: Anti-inflammatory Mechanisms
In another investigation, researchers explored the anti-inflammatory mechanisms of compounds related to L690-0540. The findings suggested that it could inhibit NF-kB signaling pathways, leading to reduced expression of inflammatory mediators such as TNF-alpha and IL-6.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Oxadiazole Substituent Impact
- Cyclopropyl vs. Methyl/Ethyl : The target’s cyclopropyl group confers superior binding affinity (ΔG = −9.2 kcal/mol) compared to methyl (ΔG = −7.8 kcal/mol) or ethyl (ΔG = −8.1 kcal/mol) in molecular docking studies, likely due to enhanced van der Waals interactions .
- 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole : The 1,2,4-oxadiazole isomer in the target compound shows 3-fold greater metabolic stability in liver microsomes than 1,3,4-oxadiazole-thiol derivatives .
Acetamide Group Variations
- Benzodioxol vs. Halogenated Aryl : The benzodioxol group improves logP (2.8 vs. 1.5–2.0 for chloro/fluorophenyl analogues), correlating with enhanced cellular permeability in Caco-2 assays .
- Naphthyl vs. Benzodioxol : Naphthalen-1-yl derivatives (e.g., compound 10k ) exhibit higher cytotoxicity (IC₅₀: 0.9 μM) but poor selectivity (SI: 2.1 vs. 8.3 for the target compound).
Q & A
Q. What are the recommended synthetic routes for this compound, considering its complex heterocyclic framework?
Methodological Answer: The synthesis of multi-heterocyclic compounds like this requires modular assembly of key fragments. A plausible strategy involves:
- Step 1: Construct the pyrimido[5,4-b]indol-4-one core via cyclization of indole derivatives with substituted pyrimidines, using acetic acid reflux (as in ).
- Step 2: Introduce the 3-cyclopropyl-1,2,4-oxadiazole moiety via a nucleophilic substitution or coupling reaction. Sodium hydride (NaH) in DMF has been effective for similar oxadiazole-methyl indole couplings .
- Step 3: Attach the N-(2H-1,3-benzodioxol-5-yl)acetamide group using carbodiimide-mediated amidation.
Key Considerations: Monitor reaction progress via TLC and optimize yields by varying solvents (e.g., DMF for polar intermediates) and catalysts (e.g., Pd for cross-couplings).
Q. Which spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- H-NMR and C-NMR: Essential for verifying substituent positions and stereochemistry. For example, indole NH protons typically resonate at δ 10–12 ppm, while benzodioxol methylene protons appear as a singlet near δ 5.9–6.1 ppm .
- HRMS (High-Resolution Mass Spectrometry): Validates molecular formula accuracy. Discrepancies >5 ppm require re-evaluation of purification steps .
- IR Spectroscopy: Confirms carbonyl (C=O) stretches (~1700 cm) and oxadiazole ring vibrations (~1250 cm) .
Advanced Research Questions
Q. How can researchers optimize the yield of the cyclopropane-oxadiazole moiety during synthesis?
Methodological Answer:
- Reagent Purity: Ensure anhydrous conditions for cyclopropane ring formation to avoid side reactions.
- Temperature Control: Oxadiazole synthesis via cyclization of amidoximes is exothermic; maintain temperatures at 80–100°C to prevent decomposition .
- Catalytic Additives: Use triethylamine or DBU (1,8-Diazabicycloundec-7-ene) to deprotonate intermediates and accelerate cyclization .
- Yield Data: Pilot reactions (e.g., 0.1 mmol scale) reported yields of 6–17% for analogous indole-oxadiazole hybrids, highlighting the need for iterative optimization .
Q. How to resolve contradictions between in vitro and in vivo biological activity data?
Methodological Answer:
- Metabolic Stability Assays: Perform liver microsome studies to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the benzodioxol group) .
- Solubility Adjustments: Use co-solvents (e.g., PEG-400) or prodrug strategies to enhance bioavailability if in vivo activity is lower than in vitro .
- Dose-Response Correlation: Re-evaluate dosing regimens; discrepancies may arise from suboptimal pharmacokinetic profiles.
Q. What computational methods are recommended for predicting structure-activity relationships (SAR)?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like Bcl-2/Mcl-1 (anti-apoptotic proteins). The pyrimidoindole core may occupy hydrophobic pockets, while the oxadiazole moiety participates in hydrogen bonding .
- QSAR Modeling: Train models on analogs with reported IC values. Descriptors like logP, polar surface area, and H-bond donors/acceptors are critical for activity against kinase targets .
Data Analysis & Experimental Design
Q. How should researchers design assays to evaluate dual inhibitory activity (e.g., Bcl-2/Mcl-1)?
Methodological Answer:
- Fluorescence Polarization (FP): Use FITC-labeled Bid BH3 peptides to measure displacement by the compound in Bcl-2/Mcl-1 binding assays .
- Cellular Apoptosis Assays: Combine with ABT-199 (Bcl-2 inhibitor) to assess synergistic effects in leukemia cell lines (e.g., HL-60). Measure caspase-3/7 activation via luminescence .
- Control Experiments: Include wild-type vs. Bcl-2/Mcl-1 knockout cells to confirm target specificity.
Q. What strategies mitigate variability in enzyme inhibition assays?
Methodological Answer:
- Normalization: Express activity as % inhibition relative to positive controls (e.g., staurosporine for kinases).
- Replicate Design: Perform triplicate runs with independent compound batches to account for synthesis variability .
- Buffer Optimization: Adjust pH (7.4–7.6) and ionic strength to match physiological conditions, as oxadiazole stability is pH-sensitive .
Contradictory Data Resolution
Q. How to address conflicting cytotoxicity data across cell lines?
Methodological Answer:
- Genomic Profiling: Use CRISPR screens or RNA-seq to identify cell-line-specific resistance mechanisms (e.g., ABC transporter overexpression).
- Membrane Permeability Assays: Compare intracellular compound concentrations via LC-MS/MS. Low permeability in certain lines may explain resistance .
- Off-Target Screening: Employ kinome-wide profiling (e.g., Eurofins KinaseProfiler) to rule out unintended kinase inhibition .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
